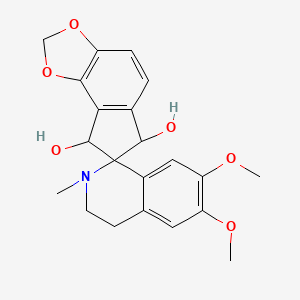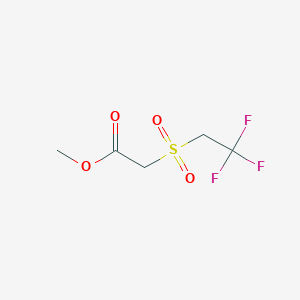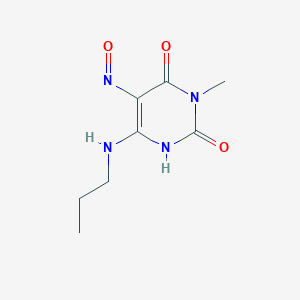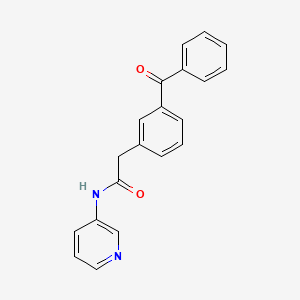![molecular formula C19H24ClNOS B14604559 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol CAS No. 61151-46-0](/img/structure/B14604559.png)
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It features a benzylsulfanyl group, a chloro substituent, and a diethylamino group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a chlorinated phenol derivative with a benzylthiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The diethylamino group can be introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the phenolic compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the benzylsulfanyl and diethylamino groups can modulate the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Chlorophenol: Similar structure but lacks the benzylsulfanyl and diethylamino groups.
Benzylthiol: Contains the benzylsulfanyl group but lacks the phenolic and diethylamino groups.
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its reactivity, while the diethylamino group increases its solubility and potential interactions with biological targets.
Properties
CAS No. |
61151-46-0 |
|---|---|
Molecular Formula |
C19H24ClNOS |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-chloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C19H24ClNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI Key |
RVZGRMIWMLMBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)Cl)CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)







